

Spectroscopic Profile of Maleic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: MaleicAnhydride

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This technical guide provides a comprehensive overview of the spectroscopic data for maleic anhydride, a crucial building block in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering tabulated data for quick reference and detailed experimental protocols for practical application.

Spectroscopic Data Summary

The quantitative spectroscopic data for maleic anhydride are summarized in the tables below, providing a consolidated reference for its characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) in ppm	Assignment
^1H	CDCl_3	~ 7.05	Olefinic Protons (-CH=CH-)
^{13}C	CDCl_3	~ 165.5	Carbonyl Carbons (-C=O)
^{13}C	CDCl_3	~ 138.0	Olefinic Carbons (-CH=CH-)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1857	C=O Asymmetric Stretch	Strong
~1790	C=O Symmetric Stretch	Strong
~1592	C=C and C=O Conjugated Stretch	Medium
~1060	C-O-C Stretch (Ring)	Strong
~894	C-C Stretch	Medium
~697	=C-H Out-of-plane Wag	Medium

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Medium	λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
Gas Phase	~225-230	Not Available	$\pi \rightarrow \pi$
Gas Phase	~280-320	Not Available	$n \rightarrow \pi$

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided to ensure reproducibility and accuracy in the laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of maleic anhydride.

Materials:

- Maleic anhydride (solid)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes

- Volumetric flask and pipette
- Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of maleic anhydride and dissolve it in ~0.6-0.7 mL of CDCl_3 in a clean, dry vial.^[1]
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
 - Lock and shim the magnetic field on the CDCl_3 signal.
- ^1H NMR Acquisition:
 - Acquire the spectrum using standard acquisition parameters for a proton experiment (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled carbon experiment.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of solid maleic anhydride using the KBr pellet method.

Materials:

- Maleic anhydride (solid)
- Spectroscopy-grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die set
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Place approximately 1-2 mg of maleic anhydride into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
 - Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Minimize exposure to atmospheric moisture as KBr is hygroscopic.
- Pellet Formation:
 - Transfer a small amount of the powder mixture into the pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

- The final spectrum should be displayed in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain a UV-Vis absorption spectrum of maleic anhydride.

Materials:

- Maleic anhydride (solid)
- Spectroscopy-grade solvent (e.g., acetonitrile, ethanol, or dioxane)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Solution Preparation:
 - Prepare a stock solution of maleic anhydride by accurately weighing a small amount and dissolving it in the chosen UV-grade solvent in a volumetric flask.
 - Perform serial dilutions to prepare a series of solutions of known, decreasing concentrations. A typical concentration range for UV-Vis analysis is 10^{-4} to 10^{-5} M.
- Spectrum Acquisition:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Place the blank cuvette in the reference holder and record a baseline spectrum.
 - Rinse a second cuvette with the sample solution before filling it.
 - Place the sample cuvette in the sample holder.

- Scan the sample across the desired wavelength range (e.g., 200-400 nm).
- Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like maleic anhydride.



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Caption: Logical workflow for spectroscopic analysis.

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References

- 1. Maleic anhydride [webbook.nist.gov]
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